Bromo-PEG2-phosphonic acid ethyl ester

PROTAC Bioconjugation Nucleophilic Substitution

Bromo-PEG2-phosphonic acid ethyl ester (CAS 1226767-94-7) is a heterobifunctional polyethylene glycol (PEG)-based linker with the molecular formula C₁₀H₂₂BrO₅P and a molecular weight of 333.16 g/mol. It features a terminal bromine atom for nucleophilic substitution and a phosphonic acid diethyl ester group, making it a key building block in bioconjugation and targeted protein degradation, particularly in PROTAC (Proteolysis Targeting Chimera) synthesis.

Molecular Formula C10H22BrO5P
Molecular Weight 333.16 g/mol
Cat. No. B606388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG2-phosphonic acid ethyl ester
SynonymsBromo-PEG2-phosphonic acid diethyl ester
Molecular FormulaC10H22BrO5P
Molecular Weight333.16 g/mol
Structural Identifiers
InChIInChI=1S/C10H22BrO5P/c1-3-15-17(12,16-4-2)10-9-14-8-7-13-6-5-11/h3-10H2,1-2H3
InChIKeyBYTKSVRXAWIJCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bromo-PEG2-phosphonic Acid Ethyl Ester: Procurement-Ready Properties and Specifications


Bromo-PEG2-phosphonic acid ethyl ester (CAS 1226767-94-7) is a heterobifunctional polyethylene glycol (PEG)-based linker with the molecular formula C₁₀H₂₂BrO₅P and a molecular weight of 333.16 g/mol [1]. It features a terminal bromine atom for nucleophilic substitution and a phosphonic acid diethyl ester group, making it a key building block in bioconjugation and targeted protein degradation, particularly in PROTAC (Proteolysis Targeting Chimera) synthesis [2]. This compound is commercially available with a typical purity specification of ≥95%, and it is stored under cool, dry conditions to maintain stability .

Why Bromo-PEG2-phosphonic Acid Ethyl Ester Cannot Be Replaced by In-Class Analogs


Substituting Bromo-PEG2-phosphonic acid ethyl ester with seemingly similar in-class linkers—such as free acid forms, alternative terminal groups, or different PEG chain lengths—risks compromising downstream synthesis efficiency and final conjugate performance. Each structural element serves a distinct functional role: the bromine atom provides a superior leaving group for nucleophilic substitution compared to less reactive alternatives ; the ethyl ester protects the phosphonic acid during synthesis, preventing unwanted side reactions that can occur with free acid forms ; and the precise PEG2 spacer length optimizes solubility and conformational flexibility, which can be critical for PROTAC ternary complex formation [1]. The quantitative evidence below demonstrates where these differences translate into measurable, decision-relevant outcomes for procurement and experimental design.

Quantitative Evidence for Bromo-PEG2-phosphonic Acid Ethyl Ester Selection Over Analogs


Reactive Handle Efficiency: Bromine Leaving Group vs. Methoxy-Terminated Linker

Bromo-PEG2-phosphonic acid ethyl ester contains a terminal bromine atom, a good leaving group that facilitates efficient nucleophilic substitution with thiols, amines, and other nucleophiles . In contrast, the analog m-PEG2-phosphonic acid ethyl ester (CAS 2088942-90-7) terminates in a methoxy group, which lacks this reactive handle and cannot participate in covalent conjugation without prior activation . This functional difference directly impacts the yield and feasibility of bioconjugation reactions.

PROTAC Bioconjugation Nucleophilic Substitution

Protecting Group Strategy: Ethyl Ester Protection vs. Free Acid Form in Synthesis

The ethyl ester protection on Bromo-PEG2-phosphonic acid ethyl ester (MW 333.16) shields the phosphonic acid group during synthetic steps, preventing undesired side reactions and improving overall yield [1]. In contrast, the free acid analog Bromo-PEG2-phosphonic acid (CAS 1446282-44-5, MW 277.05) is prone to premature deprotonation and metal chelation, which can complicate purification and reduce coupling efficiency [2]. While direct comparative yield data for this specific pair is not publicly available, the established benefits of phosphonate ester protection in multi-step organic synthesis support this differentiation.

PROTAC Phosphonate Chemistry Synthetic Efficiency

Spacer Length Optimization: PEG2 vs. Longer PEG Chains in PROTAC Linker Design

The PEG2 spacer in Bromo-PEG2-phosphonic acid ethyl ester (two ethylene glycol units) provides a specific length and flexibility that can be critical for forming productive ternary complexes in PROTAC applications [1]. While direct degradation efficiency (DC50) data comparing PEG2 to PEG3 or PEG5 analogs is not available in the public domain for this specific compound class, systematic linker studies in PROTAC development have established that spacer length profoundly impacts degradation potency, with deviations from an optimal length often leading to reduced or abolished activity [2]. The longer PEG3 analog (Bromo-PEG3-phosphonic acid ethyl ester, CAS 1148026-98-5, MW 377.21) and PEG5 analog (Bromo-PEG5-phosphonic acid diethyl ester, CAS 1446282-41-2, MW 465.31) may alter the spatial orientation of the E3 ligase ligand relative to the target protein, potentially affecting degradation efficiency [3].

PROTAC Linkerology Ternary Complex Formation

Physicochemical Property Profile for Formulation and Handling

Bromo-PEG2-phosphonic acid ethyl ester has a molecular weight of 333.16 g/mol, a computed LogP of approximately 0.2 (based on the PEG5 analog), and contains 5 hydrogen bond acceptors with 0 hydrogen bond donors [1][2]. The compound is soluble in organic solvents such as DMSO and DMF, facilitating its use in standard bioconjugation workflows . In contrast, the free acid analog Bromo-PEG2-phosphonic acid has a lower molecular weight (277.05 g/mol), a lower computed LogP (-1.1), and includes 2 hydrogen bond donors, which can alter solubility and membrane permeability [3]. While these differences are modest, they may influence handling and formulation, particularly in PROTAC development where overall physicochemical properties impact cellular permeability.

Drug Discovery Bioconjugation Solubility

Procurement-Relevant Applications for Bromo-PEG2-phosphonic Acid Ethyl Ester


PROTAC Linker Synthesis Requiring a Reactive Bromine Handle

This compound is specifically selected for PROTAC (Proteolysis Targeting Chimera) development where a heterobifunctional linker is needed to connect an E3 ligase ligand to a target protein ligand. The terminal bromine serves as an electrophilic site for conjugation, enabling the attachment of various ligands via nucleophilic substitution [1]. The PEG2 spacer provides a defined distance between the two ligands, which is critical for inducing productive ternary complex formation and subsequent target degradation [2]. Procurement of this specific compound ensures the correct reactive functionality and spacer length for the intended PROTAC design.

Bioconjugation and Pegylation with Protected Phosphonate Group

In bioconjugation workflows, the ethyl ester-protected phosphonic acid group allows for controlled deprotection after the conjugation step, avoiding interference during the coupling reaction [1]. This is particularly useful when attaching the linker to sensitive biomolecules or when subsequent functionalization of the phosphonic acid is desired. The PEG2 chain enhances the aqueous solubility of the resulting conjugate, reducing aggregation and improving bioavailability .

Surface Modification and Material Science Applications

The phosphonic acid group, once deprotected, has a strong affinity for metal oxide surfaces (e.g., TiO2, Al2O3), enabling the creation of functionalized surfaces or nanoparticles [1]. The bromine terminus provides a site for further modification with biomolecules or other functional groups. The PEG2 spacer imparts anti-fouling properties and reduces non-specific adsorption, making it valuable for biosensor development and diagnostic platforms [2].

Technical Documentation Hub

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